Diethyl N,N-Diisopropylphosphoramidite

Descripción

BenchChem offers high-quality Diethyl N,N-Diisopropylphosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl N,N-Diisopropylphosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFIBXKHKNIZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(N(C(C)C)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400470 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42053-26-9 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl N,N-Diisopropylphosphoramidite chemical properties

An In-Depth Technical Guide to Diethyl N,N-Diisopropylphosphoramidite: Properties, Mechanisms, and Applications

Executive Summary

Diethyl N,N-Diisopropylphosphoramidite is a pivotal organophosphorus reagent, central to modern synthetic organic chemistry. While it serves as a versatile agent for the phosphorylation of alcohols, its most prominent and field-defining role is as a fundamental building block in the automated solid-phase synthesis of oligonucleotides. Its unique structure, featuring a trivalent phosphorus atom bonded to two ethoxy groups and a diisopropylamino group, imparts a balance of stability for storage and high reactivity upon activation. This guide provides a comprehensive technical overview of its chemical properties, reaction mechanisms, synthesis, and handling protocols, designed for researchers and professionals in chemical biology and drug development.

Core Chemical & Physical Properties

The fundamental properties of Diethyl N,N-Diisopropylphosphoramidite are summarized below. These characteristics are critical for its handling, reaction setup, and purification.

| Property | Value | References |

| CAS Number | 42053-26-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₄NO₂P | [1][2] |

| Molecular Weight | 221.28 g/mol | [1] |

| Appearance | Colorless to pale yellow oil, may be hazy | [2] |

| Density | ~1.028 g/mL | [2] |

| Boiling Point | 189.5 ± 9.0 °C (Predicted) | [5] |

| Solubility | Soluble in chloroform and other common organic solvents | [5] |

| Stability | Sensitive to moisture and acid; heat sensitive | [2][6] |

| Storage | 2-8°C under an inert, dry atmosphere (e.g., Argon, Nitrogen) | [1][2][7] |

Spectroscopic Profile for Compound Identification

Accurate identification and purity assessment are paramount. Spectroscopic methods provide a definitive fingerprint for the compound.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance is the most direct and informative technique for characterizing phosphoramidites. The trivalent phosphorus atom in Diethyl N,N-Diisopropylphosphoramidite is highly deshielded and exhibits a characteristic chemical shift.

-

Expected Chemical Shift: A single peak in the region of δ 147-149 ppm . In nucleoside phosphoramidites, this signal often appears as a pair of peaks due to the presence of diastereomers at the chiral phosphorus center[8][9][10]. The absence of significant peaks in other regions, particularly around δ 138-140 ppm (phosphite triester impurities) or δ 0-10 ppm (H-phosphonate or phosphate impurities), is indicative of high purity[8].

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra confirm the organic structure. Key expected signals include:

-

¹H NMR: Resonances corresponding to the ethoxy (-OCH₂CH₃) and diisopropyl (-NCH(CH₃)₂) groups. The methylene protons of the ethoxy group will appear as a quartet, while the methyl protons will be a triplet. The methine proton of the isopropyl group will be a septet, and the methyl protons a doublet.

-

¹³C NMR: Distinct signals for the four unique carbon environments: two for the ethoxy group and two for the diisopropylamino group.

Reactivity and Mechanistic Insights

The utility of Diethyl N,N-Diisopropylphosphoramidite stems from its controlled reactivity. It is stable enough for handling but becomes a potent electrophile upon activation by a weak acid.

The Phosphoramidite Coupling Reaction

This reagent is a cornerstone of the phosphoramidite method for oligonucleotide synthesis, the gold-standard for creating synthetic DNA and RNA[][12]. In this process, the phosphoramidite acts as the "activated nucleotide," reacting with the free 5'-hydroxyl group of a growing oligonucleotide chain anchored to a solid support[].

Mechanism of Activation and Coupling

The coupling reaction proceeds via a well-established, multi-step mechanism that ensures high efficiency and fidelity at each addition cycle[][].

-

Activation: The reaction is initiated by a weakly acidic azole catalyst, most commonly 1H-tetrazole or its derivatives[8][].

-

Protonation: The tetrazole protonates the nitrogen atom of the diisopropylamino group. This is the key activation step, as it converts the poor leaving group (-N(i-Pr)₂) into a good leaving group (H-N(i-Pr)₂)[].

-

Formation of Reactive Intermediate: The protonated amine departs, or a highly reactive tetrazolyl-phosphonium intermediate is formed. This species is a powerful electrophile, primed for nucleophilic attack[].

-

Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound nucleoside attacks the electrophilic phosphorus center[][].

-

Phosphite Triester Formation: This attack displaces the leaving group (diisopropylamine or tetrazole), forming a new P-O bond and creating a phosphite triester linkage, which connects the two nucleosides[][]. This linkage is later oxidized to the more stable pentavalent phosphate found in native DNA/RNA[][12].

Caption: Mechanism of the phosphoramidite coupling reaction.

Synthesis and Purification Protocols

General Synthesis Pathway

Diethyl N,N-Diisopropylphosphoramidite is typically synthesized by reacting a suitable phosphorus(III) chloride precursor with two equivalents of ethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Caption: General workflow for the synthesis of phosphoramidites.

Experimental Protocol: Synthesis

-

To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous diethyl ether and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N,N-diisopropylphosphoramidous dichloride to the stirred solution.

-

Add two equivalents of anhydrous ethanol dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR.

-

Upon completion, filter the mixture under argon to remove the precipitated amine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

Purity is critical for successful oligonucleotide synthesis. The primary method for purification is column chromatography on silica gel, with special precautions to prevent hydrolysis.

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column. Crucially, equilibrate the column by flushing with an eluent containing 3-5% triethylamine (e.g., Hexane/Ethyl Acetate/Triethylamine 90:5:5)[8][14]. This neutralizes the acidic silica surface, preventing product degradation.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the product using the triethylamine-containing solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC, staining with a phosphomolybdic acid or potassium permanganate solution.

-

Isolation: Combine the pure fractions and concentrate under reduced pressure. It is critical to co-evaporate with a solvent like toluene to remove residual triethylamine, which can interfere with subsequent coupling reactions[14].

-

Final Product: Dry the resulting oil under high vacuum to remove all volatiles and store immediately under an inert atmosphere.

Caption: Workflow for purification via column chromatography.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the reagent's integrity.

-

Moisture Sensitivity: Diethyl N,N-Diisopropylphosphoramidite is highly susceptible to hydrolysis[2][6]. All handling should be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

Acid Sensitivity: The P-N bond is rapidly cleaved by acids[8]. Avoid all contact with acidic materials during storage and handling, except during the intended activation step.

-

Storage Conditions: For long-term stability, store as a neat oil or a solution in anhydrous acetonitrile in a tightly sealed container at 2-8°C[1][3]. For very long-term storage, -20°C is recommended[7].

Key Applications in Research and Development

Oligonucleotide Synthesis

The predominant application is as a phosphitylating agent in the automated chemical synthesis of DNA, RNA, and their analogues[1][15][16]. It is used to create the phosphite triester backbone, which is the precursor to the natural phosphodiester linkage. The diisopropylamino and ethyl groups are chosen for their optimal balance of reactivity and stability during the synthesis cycle.

General Phosphorylation Agent

Beyond oligonucleotides, it serves as an efficient reagent for the conversion of primary and secondary alcohols into their corresponding diethyl phosphotriesters[2][4]. This reaction is valuable in the synthesis of phosphorylated peptides, lipids, and other bioactive molecules where a phosphate or phosphonate moiety is required[9].

Safety and Hazard Management

As an active chemical reagent, appropriate safety precautions must be observed.

| Hazard Type | GHS Information | References |

| Pictograms | GHS07 (Exclamation Mark) | [17][18] |

| Signal Word | Warning | [17] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][17] |

| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases, alcohols, water/moisture | [6] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. All operations should be conducted in a certified chemical fume hood. | [18][19] |

References

-

Beaucage, S. L., & Reese, C. B. (2010). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 8(23), 5327-5347. Retrieved from [Link]

-

Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

- Google Patents. (n.d.). US7030230B2 - Process of purifying phosphoramidites.

-

Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]

-

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2004/039469 PROCESS OF PURIFYING PHOSPHORAMIDITES. Retrieved from [Link]

-

Jørgensen, P. T., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2697. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]

-

Le Picard, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 57(44), 14663-14667. Retrieved from [Link]

-

ResearchGate. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite. Retrieved from [Link]

-

Ogata, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8560. Retrieved from [Link]

-

Le Picard, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ChemGenes India. (n.d.). Diethyl N,N-diisopropylphosphoramidite. Retrieved from [Link]

-

UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

-

Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. Retrieved from [Link]

- Google Patents. (n.d.). EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates.

-

Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Retrieved from [Link]

-

ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-tert-butyl N,N-diisopropylphosphoramidite - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Mayr, H. (2018). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 141-147). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. Diethyl N,N-Diisopropylphosphoramidite | 42053-26-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. DIETHYL N,N-DIISOPROPYLPHOSPHORAMIDITE CAS#: 42053-26-9 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. usbio.net [usbio.net]

- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 12. twistbioscience.com [twistbioscience.com]

- 14. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utupub.fi [utupub.fi]

- 16. researchgate.net [researchgate.net]

- 17. Dimethyl-N,N-diisopropylphosphoramidite Novabiochem 122194-07-4 [sigmaaldrich.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Diethyl N,N-Diisopropylphosphoramidite: Synthesis, Mechanism, and Application in Oligonucleotide Therapeutics

Introduction: The Unsung Workhorse of Synthetic Biology

In the landscape of modern drug discovery and molecular biology, the ability to rapidly and accurately synthesize custom sequences of DNA and RNA is fundamental. This capability underpins a vast array of applications, from the development of antisense therapies and siRNA drugs to the creation of diagnostic probes and gene synthesis.[1] At the heart of this synthetic revolution lies a class of reagents known as phosphoramidites, the essential building blocks for the chemical synthesis of oligonucleotides.[] Among these, Diethyl N,N-Diisopropylphosphoramidite (CAS No. 42053-26-9) stands out as a versatile and widely utilized phosphitylating agent. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, core chemical principles, and practical applications of this critical reagent.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of Diethyl N,N-Diisopropylphosphoramidite is crucial for its effective use and safe handling. This compound is a moisture-sensitive, colorless to light yellow oil that requires storage under an inert atmosphere, typically argon or nitrogen, at refrigerated temperatures (2-8°C) to prevent degradation.

Table 1: Physicochemical Data of Diethyl N,N-Diisopropylphosphoramidite

| Property | Value | Source(s) |

| CAS Number | 42053-26-9 | |

| Molecular Formula | C₁₀H₂₄NO₂P | |

| Molecular Weight | 221.28 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C | |

| Synonyms | Diethoxy-N,N-diisopropylaminophosphine, N,N-Bis(1-methylethyl)phosphoramidous acid diethyl ester | [3] |

Synthesis of Diethyl N,N-Diisopropylphosphoramidite

While Diethyl N,N-Diisopropylphosphoramidite is commercially available, an understanding of its synthesis is valuable for quality control and for researchers who may need to prepare it in-house. The synthesis is typically a two-step process starting from phosphorus trichloride (PCl₃).

Step 1: Synthesis of Diethyl Chlorophosphite

The first step involves the reaction of phosphorus trichloride with anhydrous ethanol to produce diethyl chlorophosphite. This reaction must be carried out under anhydrous conditions and in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the hydrochloric acid (HCl) byproduct.

Step 2: Amination of Diethyl Chlorophosphite

The resulting diethyl chlorophosphite is then reacted with diisopropylamine to yield the final product, Diethyl N,N-Diisopropylphosphoramidite. This is a nucleophilic substitution reaction where the diisopropylamino group displaces the chloride on the phosphorus atom.

Experimental Protocol: Synthesis of Diethyl N,N-Diisopropylphosphoramidite

-

Materials: Phosphorus trichloride (PCl₃), anhydrous ethanol, triethylamine, diisopropylamine, anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and an argon inlet, a solution of anhydrous ethanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous diethyl ether is prepared and cooled to 0°C.

-

A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of triethylamine hydrochloride precipitate will be observed.

-

The reaction mixture is filtered under an inert atmosphere to remove the precipitate. The filtrate, containing diethyl chlorophosphite, is collected.

-

To the filtrate, a solution of diisopropylamine (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether is added dropwise at 0°C.

-

The reaction is stirred and allowed to warm to room temperature.

-

The mixture is filtered again to remove the newly formed triethylamine hydrochloride.

-

The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Diethyl N,N-Diisopropylphosphoramidite.

-

Caption: Synthetic workflow for Diethyl N,N-Diisopropylphosphoramidite.

Core Application: Solid-Phase Oligonucleotide Synthesis

The primary and most significant application of Diethyl N,N-Diisopropylphosphoramidite is as a phosphitylating agent in the solid-phase synthesis of oligonucleotides using the phosphoramidite method. This method is the gold standard for producing synthetic DNA and RNA due to its high efficiency, speed, and amenability to automation.[4] The synthesis occurs in a cyclical four-step process.

The Four-Step Phosphoramidite Cycle

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction.

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer (where Diethyl N,N-Diisopropylphosphoramidite would be used to create the phosphoramidite moiety of a nucleoside), is activated by a weak acid, most commonly a tetrazole derivative.[5] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This is the key bond-forming step in elongating the oligonucleotide chain.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride and N-methylimidazole. Capping ensures that only the full-length oligonucleotides are synthesized, simplifying the final purification.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. This step stabilizes the DNA backbone before the next synthesis cycle begins.[1]

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

The Underlying Chemistry: Mechanism of the Coupling Reaction

The success of the phosphoramidite method hinges on the highly efficient and selective coupling reaction. The Diethyl N,N-Diisopropylphosphoramidite, when attached to a nucleoside, is relatively stable. The key to its reactivity lies in the activation step.

-

Activation by Tetrazole: The activator, typically a tetrazole or a derivative, has a dual role. It first protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite.[]

-

Formation of a Reactive Intermediate: The protonated diisopropylamino group becomes an excellent leaving group. It is subsequently displaced by the tetrazolide anion, forming a highly reactive tetrazolyl-phosphite intermediate.

-

Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support acts as a nucleophile and attacks the electrophilic phosphorus atom of the activated intermediate.

-

Formation of the Phosphite Triester: This attack displaces the tetrazolide, forming the desired phosphite triester linkage and elongating the oligonucleotide chain by one nucleotide. The released diisopropylamine is neutralized by the acidic activator.

Caption: Mechanism of the phosphoramidite coupling reaction.

Post-Synthesis: Cleavage and Deprotection

After the desired oligonucleotide sequence has been assembled, two final steps are required to obtain the final product: cleavage from the solid support and removal of all protecting groups.

-

Cleavage: The oligonucleotide is cleaved from the solid support, which is typically achieved by treatment with concentrated ammonium hydroxide at room temperature.

-

Deprotection: The same ammonium hydroxide solution, often with heating, is used to remove the protecting groups from the phosphate backbone (the cyanoethyl groups) and the nucleobases (e.g., benzoyl or isobutyryl groups). The choice of deprotection conditions (time, temperature, and specific reagents) depends on the nature of the nucleobases and any modifications present in the oligonucleotide.

Role in Drug Development and Diagnostics

The ability to synthesize high-purity, custom oligonucleotides using reagents like Diethyl N,N-Diisopropylphosphoramidite has been a driving force in the development of nucleic acid-based therapeutics and diagnostics.

-

Antisense Oligonucleotides (ASOs): Synthetic oligonucleotides can be designed to bind to specific messenger RNA (mRNA) sequences, inhibiting the translation of disease-causing proteins. This is the principle behind antisense technology, which has led to approved drugs for various genetic disorders.[7]

-

Small Interfering RNAs (siRNAs): Phosphoramidite chemistry is used to synthesize the short double-stranded RNA molecules that are central to RNA interference (RNAi), a powerful mechanism for gene silencing. siRNAs are being actively investigated for a wide range of therapeutic applications.

-

Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, similar to antibodies. They are synthesized using phosphoramidite chemistry and have applications in both therapeutics and diagnostics.

-

Diagnostic Probes: Labeled oligonucleotides are essential components of many diagnostic assays, including polymerase chain reaction (PCR), microarrays, and fluorescence in situ hybridization (FISH), used for the detection of infectious agents and genetic mutations.[5]

The diethyl ester groups in Diethyl N,N-Diisopropylphosphoramidite offer a good balance of reactivity and stability, making it a reliable choice for routine oligonucleotide synthesis. While other phosphoramidites with different ester groups (e.g., methyl, cyanoethyl) exist, the diethyl variant remains a workhorse in many research and production settings.

Safety and Handling

Diethyl N,N-Diisopropylphosphoramidite is a reactive organophosphorus compound and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C). It is sensitive to moisture and air.

-

In case of exposure:

-

Skin contact: Wash immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do not induce vomiting.

-

In all cases of significant exposure, seek immediate medical attention.

-

Conclusion

Diethyl N,N-Diisopropylphosphoramidite is a cornerstone reagent in the chemical synthesis of oligonucleotides. Its robust performance in the well-established phosphoramidite method has enabled countless advances in molecular biology, diagnostics, and the development of novel nucleic acid-based therapeutics. A thorough understanding of its synthesis, the mechanism of its action, and the practical aspects of its application is essential for any scientist or researcher working in these cutting-edge fields. As the demand for synthetic DNA and RNA continues to grow, the importance of this seemingly simple yet powerful molecule will only increase.

References

-

[Synthetic oligonucleotides and their application in gene therapy]. Medicina (B Aires). 1995;55(3):263-6. Available from: [Link]

-

Oligonucleotides Therapeutics: From Discovery and Development to Patentability. Pharmaceuticals (Basel). 2022 Feb; 15(2): 243. Available from: [Link]

-

Synthetic Oligonucleotide | Novel Class Of Therapeutic Modality | Challenges | Blog. Veeda Clinical Research. 2021 July 2. Available from: [Link]

-

Oligonucleotides Applications Across Science and Medicine. Trivitron Healthcare. 2023 October 17. Available from: [Link]

-

Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. CordenPharma. 2022 October 11. Available from: [Link]

-

Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Available from: [Link]

-

12 most commonly asked questions about phosphoramidites. AxisPharm. 2024 September 17. Available from: [Link]

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules. 2013 Nov; 18(11): 14268–14284. Available from: [Link]

-

Formation of diisopropylphosphoramidous dichloride: Monoamination of phosphorus trichloride. SyntheticPages. 2005 October 21. Available from: [Link]

-

Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3). Filo. 2025 September 27. Available from: [Link]

Sources

Structure of Diethyl N,N-Diisopropylphosphoramidite

An In-depth Technical Guide to the Structure and Application of Diethyl N,N-Diisopropylphosphoramidite

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl N,N-Diisopropylphosphoramidite, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, its synthesis, and its critical role as a phosphitylating agent, particularly in the automated synthesis of oligonucleotides.

Introduction: A Keystone Reagent in Synthesis

Diethyl N,N-Diisopropylphosphoramidite (CAS No. 42053-26-9) is an organophosphorus compound belonging to the phosphoramidite class of reagents.[1][2][3][4][5][6] Its structure is engineered for a unique combination of stability under storage and high reactivity under specific catalytic conditions. This duality makes it an invaluable tool for creating phosphite triester linkages, which are the precursors to the phosphodiester bonds that form the backbone of DNA and RNA.[7] While its primary application lies in the synthesis of oligonucleotides, it also serves as a versatile reagent for the efficient phosphorylation of alcohols in broader organic synthesis.[1][2]

Molecular Structure and Physicochemical Properties

The efficacy of Diethyl N,N-Diisopropylphosphoramidite stems directly from its molecular architecture. The central atom is phosphorus in its trivalent state, P(III), which is bonded to two ethoxy groups (-OCH₂CH₃) and one bulky diisopropylamino group (-N(CH(CH₃)₂)₂).

The diisopropylamino group is sterically hindering and serves as an excellent leaving group upon activation by a weak acid, such as 1H-tetrazole. This activation is a critical step in the coupling reaction during oligonucleotide synthesis. The two ethyl groups act as protecting groups for the phosphite, preventing unwanted side reactions. They are stable during the synthesis cycles but can be removed during the final deprotection steps. The phosphorus atom in the molecule is chiral, though the reagent is typically used as a racemic mixture.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 42053-26-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₄NO₂P | [1][2][5] |

| Molecular Weight | 221.28 g/mol | [1][5] |

| Appearance | Colorless oil, may be hazy | [1] |

| Boiling Point | 189.5 ± 9.0 °C (Predicted) | [3] |

| Density | ~1.028 g/mL | [1] |

| Solubility | Soluble in chloroform (slightly), miscible with most organic solvents. | [3] |

| Storage Conditions | 2°C - 8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [4] |

| Stability | Highly sensitive to moisture and air. | [1][8] |

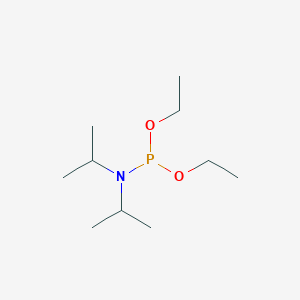

Structural Diagram

Caption: Molecular structure of Diethyl N,N-Diisopropylphosphoramidite.

Synthesis and Spectroscopic Characterization

Synthesis Pathway

A common and effective method for synthesizing phosphoramidites like the diethyl variant involves the reaction of a corresponding alcohol with a phosphorodiamidous chloride or a phosphoramidous dichloride. For Diethyl N,N-Diisopropylphosphoramidite, a plausible route is the reaction of ethanol with N,N-diisopropylphosphoramidous dichloride in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.[8] The reaction is performed in an anhydrous aprotic solvent like diethyl ether or THF under an inert atmosphere to prevent hydrolysis.

Spectroscopic Validation

Structural confirmation and purity assessment are paramount.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphoramidites. Diethyl N,N-Diisopropylphosphoramidite exhibits a characteristic chemical shift in the ³¹P NMR spectrum, typically around +148 ppm. Purity is often assessed by integrating the area of this peak against any impurity peaks, such as those from the corresponding phosphite oxide (around 0 ppm).

-

¹H and ¹³C NMR Spectroscopy: These methods are used to confirm the presence of the ethyl and diisopropyl groups by analyzing their characteristic chemical shifts, multiplicities, and integrations.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as P-O-C and C-N bonds, present in the molecule.

Mechanism of Action in Oligonucleotide Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, and Diethyl N,N-Diisopropylphosphoramidite is a foundational reagent in this process when preparing custom, non-nucleosidic modifications or linkers.[9][10][11] The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. The phosphoramidite is central to the coupling step .

-

Activation: The synthesis cycle begins with the deprotection of the 5'-hydroxyl group of a nucleoside bound to a solid support. In the coupling step, the Diethyl N,N-Diisopropylphosphoramidite (or more commonly, a nucleoside phosphoramidite) is activated by a weak acid, typically 1H-tetrazole or a derivative.

-

Nucleophilic Attack: The tetrazole protonates the nitrogen atom of the diisopropylamino group, converting it into a good leaving group (diisopropylamine).

-

Coupling: The now highly reactive phosphitylating agent is attacked by the free 5'-hydroxyl group of the support-bound nucleoside. This nucleophilic substitution reaction forms a new phosphite triester linkage.

-

Oxidation: In a subsequent step, the newly formed P(III) linkage is oxidized to a more stable P(V) phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base.

This cycle is repeated to build the oligonucleotide chain in the 3' to 5' direction.[9]

Workflow: The Phosphoramidite Coupling Reaction

Caption: The phosphoramidite coupling and oxidation workflow.

Experimental Protocol: Phosphitylation of a Primary Alcohol

This protocol provides a self-validating system for the phosphitylation of a generic primary alcohol using Diethyl N,N-Diisopropylphosphoramidite. The success of the reaction can be monitored by TLC and confirmed by ³¹P NMR.

Materials:

-

Primary alcohol (Substrate)

-

Diethyl N,N-Diisopropylphosphoramidite

-

1H-Tetrazole (0.45 M in anhydrous acetonitrile)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM. To this solution, add Diethyl N,N-Diisopropylphosphoramidite (1.2 eq).

-

Initiation: Slowly add the 1H-tetrazole solution (1.5 eq) dropwise to the stirring mixture at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR analysis of an aliquot. The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous sodium bicarbonate solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphite triester.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing a small amount of triethylamine (e.g., 1%) to prevent product degradation on the acidic silica.

Safety and Handling

Diethyl N,N-Diisopropylphosphoramidite is a moisture-sensitive and air-sensitive reagent that can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12]

-

Handling: Always handle this reagent under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[8][12][14] Use dry solvents and glassware to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a lab coat, and nitrile gloves.[12]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under a blanket of dry nitrogen.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Diethyl N,N-Diisopropylphosphoramidite is a cornerstone of modern bio-organic chemistry. Its carefully balanced structure provides the stability needed for storage and the high reactivity required for efficient chemical synthesis. A thorough understanding of its structure, reactivity, and handling is essential for any researcher leveraging phosphoramidite chemistry to build complex molecules, from therapeutic oligonucleotides to novel phosphorylated compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. Retrieved from [Link]

-

ChemGenes India. (n.d.). Diethyl N,N-diisopropylphosphoramidite. Retrieved from [Link]

-

ResearchGate. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures. Retrieved from [Link]

-

UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

-

Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Retrieved from [Link]

-

ResearchGate. (2025). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. DIETHYL N,N-DIISOPROPYLPHOSPHORAMIDITE CAS#: 42053-26-9 [m.chemicalbook.com]

- 4. Diethyl N,N-Diisopropylphosphoramidite | 42053-26-9 [sigmaaldrich.com]

- 5. 42053-26-9 CAS MSDS (DIETHYL N,N-DIISOPROPYLPHOSPHORAMIDITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemgenesindia.com [chemgenesindia.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. utupub.fi [utupub.fi]

- 10. pure.au.dk [pure.au.dk]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. Dimethyl-N,N-diisopropylphosphoramidite Novabiochem 122194-07-4 [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Diethyl N,N-Diisopropylphosphoramidite molecular weight and formula

An In-Depth Technical Guide to Diethyl N,N-Diisopropylphosphoramidite: Properties, Synthesis, and Applications

Abstract

Diethyl N,N-Diisopropylphosphoramidite is a pivotal reagent in modern synthetic organic chemistry, primarily recognized for its role as an efficient phosphitylating agent. Characterized by its P(III) center, the molecule is engineered for controlled reactivity, enabling the precise formation of phosphite triesters and their derivatives. The bulky diisopropylamino group ensures stability during storage and handling, yet serves as an excellent leaving group upon activation with a weak acid, while the diethyl phosphite moiety it installs is central to its function. This guide provides a comprehensive overview of its fundamental properties, delves into the mechanistic principles governing its reactivity, outlines detailed protocols for its application in the synthesis of custom building blocks for oligonucleotide and broader organic synthesis, and discusses critical aspects of handling and storage. This document is intended for researchers, scientists, and drug development professionals who utilize or seek to understand the application of specialized phosphoramidite chemistry.

Part 1: Fundamental Properties and Specifications

Diethyl N,N-Diisopropylphosphoramidite, also known by its synonyms Diethoxy-N,N-diisopropylaminophosphine and N,N-Bis(1-methylethyl)phosphoramidous Acid Diethyl Ester, is a cornerstone phosphitylating agent.[1] Its utility stems from a carefully balanced structure: a reactive phosphorus(III) center is sterically shielded by a diisopropylamino group, preventing unwanted side reactions, while two ethoxy groups complete its common structure. This design makes it a valuable tool for the conversion of alcohols into their corresponding diethyl phosphite derivatives.[1][2]

Chemical Structure

Caption: Chemical Structure of Diethyl N,N-Diisopropylphosphoramidite.

Physicochemical Properties

The key quantitative data for Diethyl N,N-Diisopropylphosphoramidite are summarized below. These parameters are critical for reaction planning, stoichiometric calculations, and ensuring long-term stability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄NO₂P | [1][2][3] |

| Molecular Weight | 221.28 g/mol | [3][4] |

| CAS Number | 42053-26-9 | [1][3][4][5] |

| Appearance | Colorless oil, may be hazy | [2] |

| Storage Conditions | Refrigerate at 2°C - 8°C, keep dry, store under inert gas (e.g., Nitrogen) | [5][6] |

| Key Sensitivities | Moisture sensitive | [2] |

Part 2: The Chemistry of Phosphitylating Agents

The efficacy of Diethyl N,N-Diisopropylphosphoramidite in synthesis is rooted in the principles of phosphoramidite chemistry, which leverages the dual nature of the phosphorus(III) center.

Expertise: The Genius of the Diisopropylamino Group

The choice of the N,N-diisopropylamino group is a deliberate and critical design feature. This bulky substituent provides significant steric hindrance around the phosphorus atom. This has two primary benefits:

-

Enhanced Stability : The steric bulk kinetically protects the P(III) center from premature and undesired oxidation to P(V), which is a common side reaction for less hindered phosphites. It also provides a degree of protection against hydrolysis.

-

Controlled Reactivity : Despite its stability, the nitrogen atom can be readily protonated by a mild acid, such as 1H-tetrazole or a functional equivalent. Upon protonation, the diisopropylamine moiety is transformed into an excellent leaving group, "activating" the phosphorus center for nucleophilic attack by an alcohol. This allows the reaction to be initiated on-demand under specific, controlled conditions.

Mechanism of Action: Alcohol Phosphitylation

The phosphitylation of an alcohol (R-OH) is the canonical reaction involving this reagent. The process follows a well-established, two-step mechanism that forms the basis of its application in synthesizing building blocks for oligonucleotide synthesis and other complex molecules.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS NO. 42053-26-9 | DIETHYL N,N-DIISOPROPYLPHOSPHORAMIDITE | C10H24NO2P [localpharmaguide.com]

- 4. chemgenesindia.com [chemgenesindia.com]

- 5. DIETHYL N,N-DIISOPROPYLPHOSPHORAMIDITE CAS#: 42053-26-9 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

Diethyl N,N-Diisopropylphosphoramidite stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Diethyl N,N-Diisopropylphosphoramidite

Introduction: The Critical Role of a Workhorse Reagent

Diethyl N,N-Diisopropylphosphoramidite (CAS: 42053-26-9) is a cornerstone reagent in modern synthetic chemistry, primarily valued for its efficiency in the phosphorylative conversion of alcohols to their corresponding diethyl phosphorotriesters[1][2]. Its utility extends to the synthesis of oligodeoxynucleotides, where the integrity of the phosphoramidite is paramount for achieving high coupling efficiencies and final product purity. However, the trivalent phosphorus center that makes this molecule so reactive also renders it inherently unstable. This guide provides a detailed examination of the factors governing its stability and outlines field-proven protocols for its storage and handling to ensure its optimal performance.

Section 1: The Chemical Basis of Instability—A Mechanistic Perspective

The reactivity of Diethyl N,N-Diisopropylphosphoramidite stems from the lone pair of electrons on its trivalent phosphorus atom, making it a potent nucleophile and highly susceptible to electrophilic attack. The two primary degradation pathways that compromise the reagent's integrity are hydrolysis and oxidation.

Hydrolysis: The Pervasive Threat of Water

Moisture is the most significant and immediate threat to the stability of Diethyl N,N-Diisopropylphosphoramidite[3]. The reaction with water leads to the irreversible formation of a phosphonate species, which is inactive in the desired phosphorylation reaction.

Mechanism of Hydrolysis: The degradation process is initiated by the protonation of the nitrogen atom of the diisopropylamino group, followed by the nucleophilic attack of water on the phosphorus center. This displaces the diisopropylamine leaving group to form a diethyl phosphite intermediate, which can tautomerize to the more stable diethyl H-phosphonate. This reaction can be catalyzed by trace acidic impurities, creating an autocatalytic cycle of degradation[4][5].

The diagram below illustrates this primary degradation pathway.

Caption: Hydrolytic degradation of Diethyl N,N-Diisopropylphosphoramidite.

Oxidation: The Silent Degradation

In addition to hydrolysis, the trivalent phosphorus is readily oxidized to a pentavalent phosphoramidate upon exposure to atmospheric oxygen. This oxidized species is incapable of performing the desired phosphitylation reaction, leading to failed syntheses.

Mechanism of Oxidation: This is a direct reaction where atmospheric oxygen attacks the electron-rich phosphorus center. While slower than hydrolysis, prolonged or repeated exposure to air will lead to a significant accumulation of this inactive impurity. Storing the reagent under an inert atmosphere is the only effective preventative measure[4][6].

Caption: Oxidative degradation of Diethyl N,N-Diisopropylphosphoramidite.

Section 2: Field-Proven Protocols for Storage and Handling

Maintaining the chemical integrity of Diethyl N,N-Diisopropylphosphoramidite requires strict adherence to protocols that mitigate exposure to water and oxygen. The following recommendations synthesize manufacturer guidelines and best laboratory practices.

Storage Conditions

The choice of storage temperature is critical and depends on the intended duration of storage.

| Storage Duration | Temperature | Atmosphere | Rationale |

| Long-Term (> 1 month) | -20°C[1][4] | Inert Gas (Argon or Nitrogen) | Minimizes both hydrolytic and oxidative degradation by reducing molecular motion and ensuring an oxygen-free environment. |

| Short-Term (< 1 month) | 2°C to 8°C[7] | Inert Gas (Argon or Nitrogen) | Suitable for frequently used reagents, balancing stability with the convenience of faster temperature equilibration. |

| In-Use (On Synthesizer) | Ambient | Inert Gas (Argon or Nitrogen) | Practical for routine use, but degradation is accelerated. Solutions should be used promptly[4]. |

Experimental Protocol: Reagent Handling and Aliquoting

This protocol ensures that the main stock of the reagent is not compromised during use.

Materials:

-

Sealed vial of Diethyl N,N-Diisopropylphosphoramidite

-

Dry, inert gas source (Argon or Nitrogen) with a needle adapter

-

Syringes and needles, oven-dried or new and sealed

-

Dry recipient vials with septa caps

Procedure:

-

Temperature Equilibration: Remove the sealed vial from cold storage (-20°C or 2-8°C). Allow it to warm to ambient room temperature for at least 30-60 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing on the cold vial and septum, which would introduce water upon piercing.

-

Centrifugation: Before opening, centrifuge the vial briefly[1]. Causality: This ensures that any reagent adhering to the cap or septum is collected at the bottom, maximizing recovery and preventing contamination of the septum.

-

Inert Gas Purge: Create a positive pressure of inert gas in the recipient vial. Puncture the septum of the Diethyl N,N-Diisopropylphosphoramidite vial with a dry needle connected to the inert gas line to introduce a gentle positive pressure. Puncture with a second needle to serve as a vent.

-

Aliquoting: Using a third, dry syringe, pierce the septum and carefully draw the desired volume of the liquid reagent.

-

Transfer: Swiftly transfer the reagent to the prepared, inert-gas-flushed recipient vial.

-

Storage: Seal the recipient vial, wrap the cap with paraffin film for extra security, and store under the appropriate conditions as outlined in the table above. Immediately return the stock vial to its recommended long-term storage temperature.

The workflow for proper handling is visualized below.

Caption: Step-by-step workflow for handling Diethyl N,N-Diisopropylphosphoramidite.

Section 3: Quality Assessment and Troubleshooting

Even with optimal handling, verifying the purity of the phosphoramidite is a crucial step for troubleshooting failed or low-yield reactions.

Purity Verification

The most reliable method for assessing the purity of phosphoramidites is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Active Reagent: The trivalent Diethyl N,N-Diisopropylphosphoramidite should exhibit a characteristic signal in the ³¹P NMR spectrum.

-

Degradation Products: The presence of significant signals corresponding to pentavalent phosphate or phosphonate species indicates oxidation or hydrolysis, respectively. A purity of ≥95% is often required for demanding applications[2].

Troubleshooting Guide

| Observed Issue | Potential Cause Related to Reagent Stability | Recommended Action |

| Low or no product yield | Extensive hydrolysis or oxidation of the reagent. | Discard the current aliquot. Open a new vial or create a fresh aliquot from the stock, strictly following the handling protocol. Verify purity with ³¹P NMR if the problem persists. |

| Inconsistent reaction results | Partial degradation of the reagent; introduction of moisture during repeated use of the same aliquot. | Prepare smaller, single-use aliquots. Reduce the time the reagent spends at ambient temperature. |

| Presence of side-products | Formation of H-phosphonate due to hydrolysis, which can lead to undesired side reactions. | Ensure all solvents and reactants are scrupulously dried. Consider adding molecular sieves to reaction solvents to scavenge trace water[5]. |

Conclusion

The efficacy of Diethyl N,N-Diisopropylphosphoramidite is directly proportional to its chemical purity. Its inherent sensitivity to moisture and oxygen necessitates a disciplined and rigorous approach to its storage and handling. By understanding the mechanisms of degradation and implementing the protocols outlined in this guide—namely, stringent cold storage under an inert atmosphere and meticulous, anhydrous handling techniques—researchers can ensure the reagent's integrity and achieve consistent, reliable results in their synthetic endeavors.

References

-

Witschi, M. A., & Leumann, C. J. (2004). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767–775. Retrieved January 12, 2026, from [Link]

-

Witschi, M. A., & Leumann, C. J. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. DIETHYL N,N-DIISOPROPYLPHOSPHORAMIDITE CAS#: 42053-26-9 [m.chemicalbook.com]

Safety and handling of Diethyl N,N-Diisopropylphosphoramidite

An In-Depth Technical Guide to the Safe Handling and Application of Diethyl N,N-Diisopropylphosphoramidite

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, Diethyl N,N-Diisopropylphosphoramidite is a key reagent. Its effective use is underpinned by a thorough understanding of its chemical properties and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the safe management of Diethyl N,N-Diisopropylphosphoramidite, from the laboratory bench to disposal, ensuring both experimental success and personal safety.

Diethyl N,N-Diisopropylphosphoramidite is an organophosphorus compound crucial for the formation of phosphodiester linkages in oligonucleotide synthesis. Its reactivity, which is essential for its function, also dictates the necessary precautions for its handling.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₄NO₂P | [1][2] |

| Molecular Weight | 221.28 g/mol | [1] |

| Appearance | Colourless oil which may be hazy | [3] |

| CAS Number | 42053-26-9 | [1][2] |

| Purity | ≥95% | [2][4] |

| Storage Temperature | 2-8°C or -20°C | [1][5] |

| Key Characteristics | Moisture-sensitive | [3] |

Note on Storage Temperature: While some suppliers recommend storage at 2-8°C, long-term storage at -20°C is also advised for maximum stability.[1][5] The choice of storage temperature should be based on the anticipated frequency of use and the duration of storage. For routine use, refrigeration at 2-8°C is generally sufficient, while freezing at -20°C is preferable for long-term preservation.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary hazards associated with Diethyl N,N-Diisopropylphosphoramidite stem from its reactivity and potential for irritation. A thorough risk assessment is the foundation of safe laboratory practice.

Key Hazards:

-

Moisture Sensitivity: Phosphoramidites are highly susceptible to hydrolysis.[6] Exposure to moisture will degrade the reagent, leading to failed synthesis reactions and the formation of byproducts. This necessitates handling under anhydrous and inert conditions.

-

Irritation: The compound is classified as a skin, eye, and respiratory irritant. Direct contact should be avoided at all times.

-

Thermal Stability: While generally stable at recommended storage temperatures, the thermal stability of phosphoramidites can be a concern, especially at elevated temperatures, which could lead to decomposition and the formation of hazardous byproducts.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure and ensure personal safety when handling Diethyl N,N-Diisopropylphosphoramidite.[3]

| PPE Category | Item | Specifications and Rationale | Source(s) |

| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Essential to protect against splashes and aerosols. Must meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). | [3][8] |

| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Gloves must be inspected before use and changed immediately if contaminated. Proper glove removal technique is crucial to avoid skin contact. | [3][8] |

| Body Protection | Laboratory Coat | Should be fully buttoned to protect against spills. A chemical-resistant apron may be necessary for larger quantities. | [3] |

| Respiratory Protection | Air-Purifying Respirator | Recommended if handling the reagent outside of a fume hood or if there is a risk of aerosol formation. The specific type of respirator should be determined by a risk assessment. | [1] |

Safe Handling and Storage Protocols: Ensuring Reagent Integrity and User Safety

Adherence to strict handling and storage protocols is critical for both safety and the success of synthetic work.

The Importance of an Inert and Anhydrous Environment

The phosphorus (III) center in Diethyl N,N-Diisopropylphosphoramidite is readily oxidized and hydrolyzed. Therefore, all manipulations must be carried out under an inert atmosphere, such as dry argon or nitrogen, to prevent degradation.[9] All glassware and solvents must be scrupulously dried before use.

Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Locate the nearest safety shower and eyewash station.[1]

-

Equilibration: Allow the reagent vial to warm to room temperature before opening. This prevents the condensation of atmospheric moisture inside the cold vial.[1]

-

Donning PPE: Put on all required personal protective equipment as detailed in the PPE table.

-

Inert Atmosphere: Purge the vial with a gentle stream of dry argon or nitrogen before and after withdrawing the reagent.

-

Dispensing: Use a dry, clean syringe or cannula to transfer the liquid reagent. Avoid direct contact and minimize the time the vial is open.

-

Cleaning: After use, clean any contaminated surfaces thoroughly.

Storage

Store Diethyl N,N-Diisopropylphosphoramidite in a tightly sealed container, under an inert atmosphere, at the recommended temperature (2-8°C for short-term or -20°C for long-term).[1][5] The storage area should be dry and well-ventilated.

Application in Oligonucleotide Synthesis: A Controlled Reaction

Diethyl N,N-Diisopropylphosphoramidite is a fundamental building block in the phosphoramidite method of oligonucleotide synthesis.[]

The Synthesis Cycle

The synthesis of oligonucleotides is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[11] Diethyl N,N-Diisopropylphosphoramidite is utilized in the crucial coupling step.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Generalized Coupling Protocol

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.[12]

-

Activation and Coupling: The Diethyl N,N-Diisopropylphosphoramidite is activated by a weak acid, such as tetrazole, to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[12]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[14]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |

Spill Management

Caption: A workflow for the safe management of a chemical spill.

Waste Disposal: Responsible Deactivation and Disposal

Proper disposal of Diethyl N,N-Diisopropylphosphoramidite and contaminated materials is essential to prevent environmental contamination and comply with regulations.[4]

Deactivation Protocol for Small Quantities

This protocol is intended for the deactivation of small amounts of expired or unused solid waste or residues in empty containers.[4]

-

Preparation: Perform all steps within a certified chemical fume hood while wearing appropriate PPE.

-

Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[4]

-

Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak basic solution helps to neutralize any acidic byproducts.[4]

-

Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure the complete hydrolysis of the phosphoramidite.[4]

-

Final Disposal: The resulting aqueous mixture should be collected in a clearly labeled hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]

Caption: Workflow for the safe deactivation and disposal of phosphoramidite waste.

Conclusion

The successful and safe use of Diethyl N,N-Diisopropylphosphoramidite in a research and development setting is contingent upon a foundation of knowledge and a culture of safety. By understanding its chemical nature, adhering to rigorous handling and storage protocols, and being prepared for emergencies, scientists can mitigate the risks associated with this valuable reagent. This guide serves as a comprehensive resource to support those endeavors, promoting both scientific advancement and a safe working environment.

References

-

Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]

-

RCSB PDB. (2021). On-demand synthesis of phosphoramidites. Retrieved from [Link]

-

Bioneer Corporation. (2012). dT-CE Phosphoramidite Safety Data Sheet. Retrieved from [Link]

-

UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

-

Link Technologies. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

SciSpace. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Retrieved from [Link]

-

PubMed Central. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]

-

University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

-

Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

-

Michigan Department of Health and Human Services. (n.d.). HEALTH AND MEDICAL RESPONSE TO HUMAN ILLNESS CAUSED BY KNOWN OR SUSPECTED CHEMICAL AGENTS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. usbio.net [usbio.net]

- 6. glenresearch.com [glenresearch.com]

- 7. blog.entegris.com [blog.entegris.com]

- 8. us.bioneer.com [us.bioneer.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Phosphoramidite Considerations | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Basic principles of phosphoramidite chemistry

An In-Depth Technical Guide to the Core Principles of Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the routine and automated production of custom DNA and RNA sequences.[1] This capability is fundamental to a vast array of applications in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[2][3] This guide provides a comprehensive exploration of the core principles of phosphoramidite chemistry, detailing the intricate mechanisms and strategic considerations that ensure the high fidelity and efficiency of solid-phase oligonucleotide synthesis. We will dissect the seminal four-step cycle—deblocking, coupling, capping, and oxidation—and illuminate the critical roles of protecting groups, activating agents, and the solid support matrix. Through a blend of mechanistic detail and practical insights, this document aims to equip researchers, scientists, and drug development professionals with a robust understanding of this pivotal technology.

Introduction: The Bedrock of Synthetic Biology

The ability to chemically synthesize oligonucleotides with a defined sequence has revolutionized the life sciences. From primers for PCR and sequencing to sophisticated antisense oligonucleotides and siRNA for therapeutic applications, the demand for synthetic nucleic acids is immense.[4][5][6] The phosphoramidite method, developed in the early 1980s, rapidly became the gold standard due to its high coupling efficiency, adaptability to automation, and the stability of its building blocks.[1][7] This solid-phase synthesis approach, an innovation that earned Bruce Merrifield the Nobel Prize in Chemistry in 1984 for its application in peptide synthesis, allows for the efficient removal of excess reagents and byproducts, driving reactions to near completion.[4][8]

This guide will navigate the fundamental chemical principles that underpin this powerful technology. We will explore the strategic use of protecting groups to ensure regioselectivity, the mechanism of phosphoramidite activation and coupling to form the internucleotide bond, the critical capping step to prevent the accumulation of failure sequences, and the oxidation step to stabilize the newly formed linkage. Finally, we will discuss the cleavage and deprotection processes required to yield the final, biologically active oligonucleotide.

The Solid Support: The Anchor of Synthesis

Solid-phase oligonucleotide synthesis is predicated on the covalent attachment of the growing oligonucleotide chain to an insoluble support material.[4][8] This physical anchoring allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple washing steps.[4] The choice of solid support is critical and is dictated by factors such as mechanical stability, solvent compatibility, and the desired scale of synthesis.

The two most commonly employed solid support materials are controlled pore glass (CPG) and macroporous polystyrene (MPPS).[4][5]

-

Controlled Pore Glass (CPG): CPG is a rigid, non-swelling support with a defined pore size.[4][8] The pore size is a critical parameter, as it must be large enough to accommodate the growing oligonucleotide chain and allow for the free diffusion of reagents.[8] For shorter oligonucleotides (up to ~50 bases), a pore size of 500 Å is typically used, while longer sequences necessitate larger pore sizes of 1000 Å or greater to prevent steric hindrance.[4][5][8]

-

Polystyrene (PS): Polystyrene supports offer good moisture exclusion properties and are particularly efficient for small-scale synthesis.[8] They can be manufactured with a range of nucleoside loadings, with higher loadings enabling the synthesis of larger quantities of short oligonucleotides.[4]

The Phosphoramidite Synthesis Cycle: A Four-Step Symphony

The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide to the growing chain.[5][8] The process is carried out in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis.[5] Each cycle consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[3][6][9]

Step 1: Deblocking (Detritylation) - Unmasking the Reactive Site

The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[9][11][12] This step is crucial as it exposes the reactive hydroxyl group that will participate in the subsequent coupling reaction.

-

Mechanism and Rationale: The detritylation is typically achieved by treating the support-bound oligonucleotide with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[8][12] The DMT group is highly sensitive to acid and is readily cleaved to form a stable carbocation, which is intensely colored (orange) and can be used to spectrophotometrically monitor the efficiency of each coupling step.[4][12] The choice of a weak acid is critical to prevent the cleavage of the purine bases (adenine and guanine) from the sugar backbone, a side reaction known as depurination.[12]

Step 2: Coupling - Forging the Internucleotide Bond

With the 5'-hydroxyl group deprotected, the next nucleoside is introduced in the form of a phosphoramidite monomer.[12] This monomer is activated by a weak acid, typically a heterocyclic compound such as 1H-tetrazole or its derivatives, to facilitate the coupling reaction.[][]

-

The Phosphoramidite Monomer: A key innovation in oligonucleotide synthesis, the phosphoramidite monomer is a protected nucleoside with a phosphoramidite group at the 3'-position. This trivalent phosphorus species is relatively stable to storage but can be readily activated for coupling.[1][7] The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected with base-labile groups to prevent side reactions during synthesis.[12][15] Thymine does not require a protecting group for its exocyclic amine.[12] The phosphorus atom is also protected with a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed during the final deprotection.[4][8]

-

Activation and Coupling Mechanism: The activator, such as 1H-tetrazole, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[12][][16] This protonation makes the diisopropylamino group a good leaving group. The deprotected 5'-hydroxyl of the support-bound nucleoside then acts as a nucleophile, attacking the electrophilic phosphorus center and displacing the protonated diisopropylamine to form a phosphite triester linkage.[12][] This reaction is very rapid, typically reaching completion within seconds to a few minutes.[5] A large excess of the phosphoramidite monomer and activator is used to drive the reaction to completion, ensuring a high coupling efficiency (typically >99%).[5][12]

Step 3: Capping - Terminating Failure Sequences

Despite the high efficiency of the coupling reaction, a small percentage of the 5'-hydroxyl groups may fail to react in a given cycle.[5][11] If left unreacted, these "failure sequences" would be available to couple in subsequent cycles, leading to the formation of oligonucleotides with internal deletions (n-1 sequences).[5][8][11] To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups.

-

Mechanism and Rationale: The capping is typically achieved by treating the solid support with a mixture of acetic anhydride and a catalyst, such as 1-methylimidazole (NMI).[5][8][11] This mixture rapidly acetylates the free 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps.[5][8] The resulting acetylated failure sequences are easily separated from the full-length product during final purification. Some protocols also include a second capping step after oxidation to ensure the removal of any residual water, which could inhibit the next coupling reaction.[4][8]

Step 4: Oxidation - Stabilizing the Backbone

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step.[4][9][17] Therefore, it must be converted to a more stable pentavalent phosphate triester.

-

Mechanism and Rationale: The oxidation is typically carried out using a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine in a tetrahydrofuran (THF) solvent.[4][8][17] The iodine acts as a mild oxidizing agent, converting the P(III) phosphite triester to a P(V) phosphate triester.[4][17] This reaction is rapid and highly efficient, ensuring the stability of the internucleotide linkage for the remainder of the synthesis.[17]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

The Grand Finale: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active molecule.[9][18][19]

-

Cleavage from the Solid Support: The ester linkage connecting the oligonucleotide to the solid support is typically cleaved by treatment with a strong base, most commonly concentrated aqueous ammonia.[9][19] This releases the fully protected oligonucleotide into solution.

-